Ethyl 4-bromo-2-fluoro-6-methylbenzoate
Description
Ethyl 4-bromo-2-fluoro-6-methylbenzoate is a halogenated aromatic ester with a molecular formula of C₁₀H₁₀BrFO₂ (estimated molecular weight: 261.07 g/mol). It features a bromine atom at the 4-position, a fluorine atom at the 2-position, and a methyl group at the 6-position on the benzene ring, with an ethyl ester moiety at the carboxylate position. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where halogenated aromatics are pivotal for cross-coupling reactions or as bioactive precursors.
Properties
Molecular Formula |
C10H10BrFO2 |
|---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
ethyl 4-bromo-2-fluoro-6-methylbenzoate |
InChI |
InChI=1S/C10H10BrFO2/c1-3-14-10(13)9-6(2)4-7(11)5-8(9)12/h4-5H,3H2,1-2H3 |
InChI Key |
SZPRAJHPKQGXDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1C)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-2-fluoro-6-methylbenzoate typically involves the esterification of 4-bromo-2-fluoro-6-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques such as chromatography can further improve the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2-fluoro-6-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Substitution: Formation of compounds like 4-azido-2-fluoro-6-methylbenzoate.
Reduction: Formation of 4-bromo-2-fluoro-6-methylbenzyl alcohol.
Oxidation: Formation of 4-bromo-2-fluoro-6-methylbenzoic acid.
Scientific Research Applications
Ethyl 4-bromo-2-fluoro-6-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-2-fluoro-6-methylbenzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The presence of the fluorine atom can influence the reactivity and selectivity of these reactions by stabilizing the transition state through inductive effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Similarity Scores
Based on structural and functional group similarities, the following compounds are closely related to ethyl 4-bromo-2-fluoro-6-methylbenzoate (Table 1):
Table 1: Structural Analogs and Similarity Metrics
| Compound Name | CAS No. | Similarity Score | Key Substituents |
|---|---|---|---|
| Mthis compound | 1427409-40-2 | 0.91 | Br(4), F(2), CH₃(6), methyl ester |
| Ethyl 5-bromo-2-fluorobenzoate | 612835-53-7 | 0.94 | Br(5), F(2), ethyl ester |
| Ethyl 2-bromo-6-fluorobenzoate | 1214362-62-5 | 0.90 | Br(2), F(6), ethyl ester |
| Methyl 5-bromo-2-fluorobenzoate | 57381-59-6 | 0.91 | Br(5), F(2), methyl ester |
Data Source: Structural similarity scores and CAS numbers are derived from comparative analyses .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Molecular Formula | MW (g/mol) | Boiling Point (°C) | Density (g/cm³) | Storage Conditions |
|---|---|---|---|---|---|
| This compound* | C₁₀H₁₀BrFO₂ | 261.07 | ~290–310 (predicted) | ~1.48 (predicted) | Sealed, room temperature |
| Mthis compound | C₉H₈BrFO₂ | 247.06 | 284.3 ± 40.0 | 1.506 ± 0.06 | Sealed, room temperature |
| Ethyl 5-bromo-2-fluorobenzoate | C₉H₈BrFO₂ | 247.06 | Not reported | Not reported | Not specified |
| Ethyl 2-bromo-6-fluorobenzoate | C₉H₈BrFO₂ | 247.06 | Not reported | Not reported | Not specified |
*Predicted properties for this compound are extrapolated from methyl analog data .
Key Observations:
- Ethyl vs. Methyl Esters: The ethyl ester increases molecular weight by ~14 g/mol compared to methyl analogs, marginally elevating boiling points and altering lipophilicity. Ethyl esters typically exhibit greater solubility in non-polar solvents due to enhanced hydrophobic character.
- Halogen Positioning : Bromine at position 4 (para to the ester) may direct electrophilic substitution differently than bromine at positions 2 or 5 (meta/ortho effects). Fluorine at position 2 exerts strong electron-withdrawing effects, activating the ring for certain reactions.
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